molecular formula C24H32N4O9 B14752944 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol CAS No. 7599-18-0

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol

Cat. No.: B14752944
CAS No.: 7599-18-0
M. Wt: 520.5 g/mol
InChI Key: WLANDTMKELMBJW-DMYHQRBDSA-N
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Description

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and phenylhydrazinylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxymethyl and phenylhydrazinylidene groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phenylhydrazinylidene groups can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the phenylhydrazinylidene groups can produce primary or secondary amines.

Scientific Research Applications

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylhydrazinylidene groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)-3-[(1E,3E,5E)-1,3,5-undecatrien-1-yl]-1,4-benzenediol
  • Hydroxymethyl group derivatives

Uniqueness

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol is unique due to its combination of multiple hydroxyl groups and phenylhydrazinylidene moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

7599-18-0

Molecular Formula

C24H32N4O9

Molecular Weight

520.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H32N4O9/c29-12-18-21(33)22(34)23(35)24(37-18)36-13-17(30)20(32)19(31)16(28-27-15-9-5-2-6-10-15)11-25-26-14-7-3-1-4-8-14/h1-11,17-24,26-27,29-35H,12-13H2/b25-11+,28-16+

InChI Key

WLANDTMKELMBJW-DMYHQRBDSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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